Product packaging for 1,3-Dihydroxy-1-phenylpropan-2-one(Cat. No.:CAS No. 104208-69-7)

1,3-Dihydroxy-1-phenylpropan-2-one

Cat. No.: B14327338
CAS No.: 104208-69-7
M. Wt: 166.17 g/mol
InChI Key: TWEAOVXYLNFDMZ-UHFFFAOYSA-N
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Description

Significance as a Key Intermediate in Complex Molecule Synthesis

While not typically employed as a starting material in itself, 1,3-dihydroxy-1-phenylpropan-2-one and its structural motifs are crucial transient intermediates in the synthesis of complex molecules. The significance of this α-ketol lies in its propensity to undergo specific, predictable rearrangements that allow for the construction of intricate molecular frameworks that would be otherwise difficult to assemble.

The primary transformation that makes this compound a valuable intermediate is the α-ketol rearrangement. This reaction involves a 1,2-migration of a substituent from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. wikipedia.org This rearrangement is a powerful tool in synthetic chemistry for ring expansions and contractions, as well as for the isomerization of molecules to their more thermodynamically stable forms. wikipedia.orgorganicreactions.org

For instance, the α-ketol rearrangement has been a key step in the total syntheses of several natural products. In the total synthesis of periconianone A, an α-ketol rearrangement was utilized to shift a carbon chain on a bicyclic system. d-nb.info Similarly, a silica-catalyzed α-ketol rearrangement was an important transformation in the synthetic pathway toward the anticancer agents silvestrol (B610840) and episilvestrol. d-nb.info In these examples, the formation and subsequent rearrangement of an α-hydroxy ketone intermediate, structurally related to this compound, is a pivotal event that enables the construction of the target molecule's complex architecture.

Overview of Academic Research Trajectories for this compound

The academic research surrounding this compound is intrinsically linked to the history and development of the α-ketol rearrangement. Early studies, some dating back several decades, focused on understanding the fundamental nature of this transformation, particularly in the context of steroid chemistry, where it was used for D-ring homoannulations. organicreactions.orgresearchgate.net These initial investigations established the conditions under which the rearrangement occurs, typically involving heat, acid, or base catalysis. organicreactions.org

Over time, the focus of research has shifted from simply understanding the rearrangement to harnessing its synthetic potential with greater precision and efficiency. A significant advancement has been the development of asymmetric α-ketol rearrangements. d-nb.info This has been approached in two main ways: the use of a chiral catalyst with a prochiral substrate, or the use of a chiral α-ketol to induce stereospecificity. d-nb.info For example, chiral nickel(II) and copper-bisoxazoline complexes have been successfully employed as catalysts in enantioselective rearrangement reactions. d-nb.info

Scope and Objectives of Scholarly Inquiry into this compound Transformations

The scholarly inquiry into the transformations of this compound and related α-ketols is driven by the desire to expand the synthetic chemist's toolkit. The primary transformation of interest is the α-ketol rearrangement, a reversible isomerization where an alkyl or aryl group migrates. wikipedia.org The general reversibility of this reaction means that the product is typically the more thermodynamically stable isomer. wikipedia.orgorganicreactions.org

The mechanism of the rearrangement is highly dependent on the reaction conditions. Under basic conditions, the reaction is initiated by the deprotonation of the hydroxyl group. organicreactions.org In the presence of a Brønsted or Lewis acid, coordination to the carbonyl oxygen occurs first. organicreactions.org Thermal conditions can also induce the rearrangement, often through an intramolecular proton transfer. organicreactions.org A key feature that distinguishes the α-ketol rearrangement from similar reactions like the pinacol (B44631) rearrangement is that it does not require a leaving group or the formation of a carbocation intermediate. d-nb.info

The objectives of research in this area are multifaceted and include:

Developing Novel Catalytic Systems: A major goal is the discovery of new catalysts that can effect the rearrangement with high efficiency and selectivity under mild conditions. This includes the use of various Lewis acids and transition metal complexes. wikipedia.orgorganicreactions.orgd-nb.info

Achieving Asymmetric Synthesis: A significant portion of modern research is dedicated to developing enantioselective versions of the α-ketol rearrangement to produce chiral molecules, which are of great importance in pharmaceuticals and other areas of bio-organic chemistry. wikipedia.orgd-nb.info

Application in Total Synthesis: Researchers continue to explore the application of this rearrangement as a key strategic element in the synthesis of complex natural products and other target molecules. d-nb.info

Understanding Mechanistic Nuances: A deeper understanding of the reaction mechanism under different conditions allows for better prediction and control of reaction outcomes, including stereoselectivity. wikipedia.org

The study of these transformations allows chemists to perform sophisticated molecular reorganizations, making the α-hydroxy ketone moiety a valuable functional group in the strategic planning of organic syntheses.

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
CAS Number 104208-69-7
IUPAC Name This compound
Synonyms 1,3-Dihydroxy-1-phenylacetone
Computed XLogP3 0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Data sourced from PubChem CID 13493555 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B14327338 1,3-Dihydroxy-1-phenylpropan-2-one CAS No. 104208-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104208-69-7

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1,3-dihydroxy-1-phenylpropan-2-one

InChI

InChI=1S/C9H10O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,9-10,12H,6H2

InChI Key

TWEAOVXYLNFDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)CO)O

Origin of Product

United States

Synthetic Methodologies for 1,3 Dihydroxy 1 Phenylpropan 2 One and Its Derivatives

Chemical Synthesis Approaches to 1,3-Dihydroxy-1-phenylpropan-2-one

Chemical methods provide a foundational platform for synthesizing this compound. These approaches often rely on controlling reaction conditions to direct the outcome of cascade reactions or by building the carbon skeleton through classic organic reactions.

A notable chemical route involves the reaction between dihydroxyfumaric acid (DHF) and aromatic aldehydes, such as benzaldehyde (B42025). acs.orgnih.gov The nucleophilic character of the dihydroxyfumarate dianion (DHF²⁻) is central to this synthesis. nih.gov The choice of base and solvent is critical as it controls the reaction pathway, a phenomenon known as chemodivergence. acs.orgacs.org

When triethylamine (B128534) is used as the base in a solvent like tetrahydrofuran (B95107) (THF), the reaction cascade proceeds through an aldol (B89426) addition followed by fragmentation to yield 1-aryl-2,3-dihydroxypropanones, including the target compound this compound. acs.orgnih.govacs.org In contrast, using a hydroxide (B78521) base in an aqueous medium leads to a different product, 3-aryl-2,3-dihydroxypropanoic acid, demonstrating the precise control required for this synthesis. acs.orgnih.gov

Table 1: Influence of Reaction Conditions on the Synthesis Pathway

Base Solvent Aromatic Aldehyde Major Product
Triethylamine THF Benzaldehyde This compound
Hydroxide Aqueous Medium Benzaldehyde 3-Phenyl-2,3-dihydroxypropanoic acid

Biomimetic synthesis seeks to replicate the efficiency and selectivity of biological reactions using simpler, non-enzymatic catalysts. While the enzyme transketolase is a biological benchmark for the formation of α-hydroxy ketones, its mechanism relies on a thiamine (B1217682) diphosphate (B83284) cofactor. wikipedia.org However, the carbon-carbon bond-forming reactions that produce α,α'-dihydroxyketones can be achieved using simpler organic catalysts.

The Darzens condensation is a classic organic reaction that synthesizes α,β-epoxy esters (also known as glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is not a direct route to this compound but is a valuable method for generating precursors to related phenylpropanone derivatives. wikipedia.orgresearchgate.net

The reaction begins with the deprotonation of the α-haloester to form a nucleophilic enolate, which then attacks the carbonyl carbon of a compound like benzaldehyde. wikipedia.org A subsequent intramolecular S_N2 reaction forms the epoxide ring. wikipedia.org The resulting glycidic ester can then be hydrolyzed and decarboxylated, which triggers a rearrangement to form a ketone, providing a pathway to substituted 1-phenylpropan-2-one structures. organic-chemistry.orgwikipedia.org

Various other chemical routes exist for the synthesis of the phenylpropanone backbone and for introducing hydroxyl groups with stereocontrol. For instance, 1-phenyl-2-propanone can be synthesized conventionally through the reduction and subsequent hydrolysis of 1-phenyl-2-nitropropene (B101151) using reagents like iron in hydrochloric acid. youtube.com

Achieving stereoselectivity is a significant challenge in chemical synthesis. Advanced strategies often employ multi-step enzymatic or chemo-enzymatic cascades. For example, highly stereoselective routes have been developed to produce all four stereoisomers of phenylpropanolamine, a structurally related compound. nih.gov These routes use 1-phenylpropane-1,2-diols as key intermediates, which are generated from β-methylstyrene using a combination of a monooxygenase and stereocomplementary epoxide hydrolases. nih.gov Such methods highlight the potential for creating specific stereoisomers of dihydroxylated phenylpropane derivatives, though they may require more complex synthetic sequences.

Biocatalytic Synthesis Strategies Involving this compound

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior selectivity under mild reaction conditions. Enzymes, particularly transketolase, are highly effective for the asymmetric synthesis of α,α'-dihydroxyketones.

Transketolase (TK) is a thiamine diphosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a donor keto-sugar to an acceptor aldehyde. wikipedia.orgnih.gov This reaction is a cornerstone of the pentose (B10789219) phosphate (B84403) pathway in nature and has been harnessed for synthetic organic chemistry. wikipedia.org The synthetic utility of TK is enhanced by using hydroxypyruvate as the ketol donor, which makes the reaction irreversible due to the release of carbon dioxide. researchgate.net

A significant challenge in using transketolase for synthesizing aromatic compounds like this compound is that wild-type enzymes often show little to no activity with aromatic aldehydes such as benzaldehyde. ucl.ac.uknih.gov However, through directed evolution and protein engineering, transketolase mutants have been developed that successfully accept aromatic and heteroaromatic aldehydes as substrates. ucl.ac.uknih.gov These evolved enzymes can catalyze the reaction between benzaldehyde and hydroxypyruvate to produce (R)-1,3-dihydroxy-1-phenylpropan-2-one with excellent stereoselectivity. ucl.ac.uk

Table 2: Biocatalytic Synthesis Using Transketolase Variants

Enzyme Variant Acceptor Substrate Donor Substrate Product Key Finding
Wild-Type Transketolase Benzaldehyde Hydroxypyruvate No reaction Wild-type enzyme is inactive with benzaldehyde. ucl.ac.uknih.gov
Evolved Transketolase Mutant Benzaldehyde Hydroxypyruvate (R)-1,3-Dihydroxy-1-phenylpropan-2-one Evolved mutants successfully catalyze the reaction with good stereoselectivity. ucl.ac.uk

Transketolase-Mediated Carbon-Carbon Bond Formation for α,α'-Dihydroxyketones

Directed Evolution and Enzyme Variants for Enhanced Activity and Substrate Scope

Directed evolution has emerged as a powerful tool to enhance the catalytic properties of transketolase, particularly its activity towards non-natural or non-phosphorylated substrates. nih.govyoutube.combiorxiv.org By employing techniques like active-site targeted saturation mutagenesis, researchers have successfully generated enzyme variants with significantly improved performance. nih.govnih.gov

Initial studies focused on mutating residues in close proximity to the substrate or those identified through phylogenetic variation. nih.gov This approach led to the discovery of mutants with up to a 3-fold increase in specific activity under biocatalytically relevant conditions. nih.gov Interestingly, some of the most successful mutations involved conserved residues that, in the wild-type enzyme, interact with the phosphate group of natural substrates. When using non-phosphorylated substrates, these interactions are no longer relevant, making these sites ideal targets for mutagenesis. nih.gov Mutants with alterations at these conserved positions have shown nearly 5-fold improvements in specific activity. nih.gov

These findings underscore the effectiveness of a combined approach, using both structural and sequence information to guide saturation mutagenesis for tailoring transketolase towards specific, non-natural substrates. nih.gov

Stereoselective Production of (3S)-Ketodiols

Transketolase is instrumental in the stereoselective production of (3S)-ketodiols. The enzyme's inherent stereopreference ensures the formation of the desired (3S) configuration at the newly formed chiral center. While detailed studies specifically on the stereoselective production of (3S)-1,3-dihydroxy-1-phenylpropan-2-one are part of broader research, the general principle of transketolase-catalyzed synthesis of chiral ketodiols is well-established. For instance, the reaction between hydroxypyruvate and an appropriate aldehyde acceptor, catalyzed by transketolase, yields a (3S)-ketodiol. The high stereoselectivity of this enzymatic reaction is a key advantage over traditional chemical synthesis methods.

ω-Transaminase-Mediated Amination of this compound

The conversion of this compound to chiral amino diols is efficiently catalyzed by ω-transaminases (ω-TAs). researchgate.netdiva-portal.orgnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate the stereoselective transfer of an amino group from a donor molecule to the ketone substrate. mdpi.comrsc.org

Stereoselectivity in the Formation of (2S)-2-Amino-1-phenyl-1,3-propanediols

A notable example is the use of an ω-transaminase from Chromobacterium violaceum (CV-ω-TA) for the amination of racemic this compound. researchgate.net This enzyme exhibits high stereoselectivity, exclusively forming the (2S)-amino-1-phenyl-1,3-propanediols with an enantiomeric excess of over 99%. researchgate.net Interestingly, the enzyme is not enantioselective towards the racemic ketone substrate, meaning it converts both the (1S) and (1R) enantiomers of the starting material. researchgate.net This results in the formation of a mixture of (1S,2S)- and (1R,2S)-2-amino-1-phenyl-1,3-propanediols. researchgate.net The crucial aspect is the enzyme's stringent control over the stereochemistry at the C2 position, ensuring the production of the (2S)-amine. researchgate.net

SubstrateEnzymeProductEnantiomeric Excess (ee)
Racemic this compoundω-Transaminase from Chromobacterium violaceum(2S)-2-Amino-1-phenyl-1,3-propanediols>99%
Optimization of Enzyme-Catalyzed Transamination with Various Amine Donors

Isopropylamine (B41738) is a commonly used "smart" amine donor because its co-product, acetone, is volatile and can be easily removed to shift the reaction equilibrium. researchgate.net Studies have shown that with aliphatic ketodiols like (3S)-1,3-dihydroxypentan-2-one and racemic this compound, the use of isopropylamine as the amine donor leads to the formation of the corresponding 2-amino-1,3-diols in yields ranging from 28-56%. researchgate.net

Other amine donors, such as (S)-α-methylbenzylamine, have also been successfully employed. researchgate.net The selection of the optimal amine donor often depends on the specific transaminase used and the substrate being converted. researchgate.net Recent research has also explored the use of high molecular weight amine donors to simplify product recovery and lysine (B10760008) as a "smart" donor that drives the reaction equilibrium forward through the cyclization of its ketone byproduct. uni-greifswald.denih.gov

Amine DonorSubstrateEnzymeProduct Yield
IsopropylamineRacemic this compoundCV-ω-TA28-56%
(S)-α-methylbenzylamineRacemic this compoundCV-ω-TANot specified

Integrated Biocatalytic Cascades: Combining Transketolase and Transaminase for Complex Aminodiol Synthesis

To streamline the synthesis of complex aminodiols, researchers have developed integrated biocatalytic cascades that combine the activities of multiple enzymes in a single pot. nih.govexeter.ac.ukresearchgate.net A prime example is the coupling of a transketolase with a transaminase to produce chiral amino alcohols from simpler starting materials. researchgate.net

These cascades can be further optimized by incorporating cofactor regeneration systems. exeter.ac.uk For instance, an amino acid dehydrogenase can be used to regenerate the amino donor for the transaminase, while a dehydrogenase can recycle the cofactor for the transketolase. Such multi-enzyme systems represent a significant step towards creating artificial metabolic pathways for the synthesis of complex chiral molecules. nih.gov

Engineered Amine Dehydrogenases for Vicinal Amino Alcohol Synthesis from α-Hydroxy Ketones

An alternative and promising approach for the synthesis of chiral vicinal amino alcohols from α-hydroxy ketones is the use of engineered amine dehydrogenases (AmDHs). researchgate.netacs.orgnih.govfrontiersin.org These enzymes catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine source, offering a highly atom-efficient and environmentally friendly route to chiral amines. researchgate.net

AmDHs are typically created through the directed evolution of naturally occurring amino acid dehydrogenases. researchgate.netnih.gov Through protein engineering, the substrate scope of these enzymes has been expanded to include α-hydroxy ketones, enabling the synthesis of (S)-configured vicinal amino alcohols with high conversions (up to 99%) and excellent enantiomeric excess (>99% ee). researchgate.netacs.org

One of the key advantages of AmDHs is the use of ammonia, an inexpensive and readily available amine donor. nih.govfrontiersin.org The reaction requires a hydride source, typically provided by a cofactor like NADH, which can be regenerated in situ using a coupled enzyme system. frontiersin.org The practicability of this method has been demonstrated by the synthesis of a key intermediate for the anti-tuberculosis drug ethambutol. researchgate.netacs.org While most engineered AmDHs exhibit a strong preference for producing (S)-stereoisomers, ongoing research aims to develop variants with (R)-selectivity to access the full range of chiral amino alcohol diastereomers. acs.org

Enzyme TypeSubstrate TypeKey AdvantageProduct Configuration
Engineered Amine Dehydrogenase (AmDH)α-Hydroxy KetonesDirect reductive amination with ammonia(S)-vicinal amino alcohols

Chemo-Enzymatic Hybrid Approaches for this compound Conversion

Chemo-enzymatic synthesis, which integrates the selectivity of biocatalysts with the efficiency of chemical reactions, presents a powerful strategy for the conversion of complex molecules. nih.gov While direct studies detailing the chemo-enzymatic conversion of this compound are not extensively documented in current literature, the structural features of the molecule—a prochiral ketone flanked by primary and secondary hydroxyl groups—make it an ideal candidate for several established hybrid methodologies. The primary target for such conversions is the stereoselective reduction of the ketone to yield chiral 1-phenylpropane-1,2,3-triol (B97832), a valuable building block with three stereocenters.

Drawing parallels from studies on structurally similar α-hydroxy ketones and β-keto esters, it is anticipated that a range of KREDs could catalyze the reduction of this compound to diastereomerically pure forms of 1-phenylpropane-1,2,3-triol. The stereochemical outcome of the reduction is dependent on the specific enzyme used, as different KREDs exhibit distinct substrate preferences and stereoselectivities (either Prelog or anti-Prelog). rsc.org

For instance, the enzymatic reduction of α-diketones to the corresponding (R)-hydroxyketones has been demonstrated with high efficiency. rsc.org Furthermore, the dynamic kinetic resolution (DKR) of racemic α-alkoxy-β-keto esters using ketoreductases has been shown to produce 1,2-diols with excellent diastereomeric and enantiomeric excess. frontiersin.org This DKR approach, which combines in situ racemization of the starting material with a highly stereoselective enzymatic reduction, could theoretically be applied to this compound if it exists as a racemic mixture at the C1 position. A chemical catalyst would facilitate the racemization of the α-hydroxy group, while a KRED would selectively reduce the ketone, driving the equilibrium towards a single stereoisomer of the triol product. frontiersin.org

The table below presents data from chemo-enzymatic reductions of analogous ketone substrates, illustrating the potential of this approach for the conversion of this compound. The high conversions and stereoselectivities achieved for these related compounds underscore the feasibility of developing a similar process for the target molecule.

Table 1: Examples of Chemo-Enzymatic Reduction of Ketones Analogous to this compound

SubstrateEnzyme/Catalyst SystemProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield
Ethyl 2-methoxy-3-oxo-3-phenylpropanoateChKRED12 M191S(2S,3S)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate>99:1>99%-
Ethyl 2-methoxy-3-oxo-3-phenylpropanoateChKRED12 Q151Y/M191L(2R,3R)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate98:2>99%-
4-Hydroxy-2-butanoneChKRED20 Mutant (M12)(R)-1,3-Butanediol->99%98.9%
t-Butyl 6-cyano-5-hydroxy-3-oxo-hexanoateLbCRM8 / BmGDHt-Butyl 6-cyano-(3R,5R)-dihydroxy hexanoate>99.5% (de)-~100%

Data compiled from analogous reactions reported in scientific literature. rsc.orgfrontiersin.orgnih.gov The products listed are chiral diols and hydroxy esters, demonstrating the capability of ketoreductases to create multiple stereocenters with high control.

Beyond reduction, the hydroxyl groups of this compound offer further handles for chemo-enzymatic modification. Lipase-catalyzed transesterification could be employed for the kinetic resolution of the racemic secondary alcohol at the C1 position. mdpi.com In such a process, a lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This approach is widely used for generating enantiopure alcohols and their corresponding esters.

Stereochemical Control and Enantioselective Synthesis in 1,3 Dihydroxy 1 Phenylpropan 2 One Pathways

Enantioselective and Diastereoselective Formation of Chiral Amino-Alcohols

Chiral amino alcohols are valuable synthetic intermediates and are structurally related to 1,3-dihydroxy-1-phenylpropan-2-one. Their stereoselective synthesis often involves the reduction of corresponding β-amino ketones or the functionalization of α-hydroxy ketone precursors.

A prominent strategy for the diastereoselective synthesis of γ-amino alcohols involves the hydrogenation of β-amino ketones. rsc.orgru.nl Different metal catalysts can be used to selectively produce either syn or anti diastereomers. For instance, the asymmetric transfer hydrogenation (ATH) of N-PMP-protected β-amino ketones using an Iridium catalyst typically yields anti-products. rsc.org Conversely, employing a Rhodium-based BINAP catalyst under hydrogen pressure leads to the formation of the corresponding syn-γ-amino alcohols with excellent diastereoselectivity. rsc.orgru.nl The choice of catalyst and the existing chirality in the substrate strongly influence the diastereomeric ratio of the final product. ru.nl

Another powerful method is the three-component 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, catalyzed by Rh(II). diva-portal.orgdiva-portal.org This approach can produce syn-α-hydroxy-β-amino esters in high yields and with excellent diastereoselectivities. diva-portal.orgdiva-portal.org Asymmetry can be introduced by using chiral α-methylbenzyl imines as dipolarophiles, leading to enantiomerically pure products. diva-portal.org

The following table summarizes key methods for the stereoselective formation of chiral amino alcohols from ketone precursors.

MethodCatalyst/ReagentPrecursorProductStereoselectivityReference(s)
Asymmetric Transfer HydrogenationIr/α-substituted-amino acid amide complexN-PMP-protected β-amino ketoneanti-γ-amino alcoholModerate dr (80:20) rsc.orgru.nl
Asymmetric HydrogenationRh(COD)₂BF₄ / (R)-BINAP(S)-β-amino ketonesyn-(2S,4S)-γ-amino alcoholExcellent (pure diastereomer) rsc.orgru.nl
1,3-Dipolar CycloadditionRh(II) carboxylates / Chiral iminesAldimine, Diazo compoundsyn-α-hydroxy-β-amino esterHigh diastereoselectivity, moderate enantioselectivity (er up to 82:18) diva-portal.orgdiva-portal.org

Strategies for Achieving High Enantiomeric Excess (ee) in Biocatalytic Reactions

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds like α-hydroxy ketones. nih.gov Several enzymatic strategies have been developed to achieve high yields and enantiomeric excesses (ee) often exceeding 99%. nih.gov

Key biocatalytic approaches include:

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Lyases: These enzymes catalyze the umpolung carboligation of aldehydes to form enantiopure α-hydroxy ketones. By using recombinant whole cells that overexpress these lyases, often in biphasic systems, productivities of 80-100 g/L with enantiomeric excesses up to >99% can be achieved. nih.gov

Hydrolase-Catalyzed Dynamic Kinetic Resolutions (DKR): Lipases are commonly used to resolve racemic mixtures of α-hydroxy ketones. While a standard kinetic resolution has a maximum theoretical yield of 50%, this limitation is overcome by combining it with an in-situ racemization of the remaining substrate. This dynamic approach allows for conversions greater than 90% and enantiomeric excesses of over 99%. nih.gov

The table below highlights different biocatalytic strategies and their effectiveness in producing chiral molecules with high enantiopurity.

Biocatalytic StrategyEnzyme ClassTransformationEnantiomeric Excess (ee)Reference(s)
Umpolung CarboligationThiamine Diphosphate (ThDP)-LyasesAldehyde + Aldehyde → α-Hydroxy KetoneUp to >99% nih.gov
Dynamic Kinetic ResolutionHydrolases (Lipases)Racemic α-hydroxy ketone → Enantiopure α-hydroxy ketone>99% nih.gov
Asymmetric ReductionKetoreductases / DehydrogenasesKetone → Chiral Alcohol>99.9% nih.gov
Multi-enzyme CascadeDeaminase, Decarboxylase, Epoxidase, HydrolaseL-Phenylalanine → (R)-1-phenyl-1,2-diol>99% hims-biocat.eu

Rational Design and Mutagenesis of Enzymes for Stereochemical Specificity and Substrate Promiscuity

The performance of enzymes as catalysts can be enhanced through protein engineering. Rational design and site-directed mutagenesis are powerful tools used to improve enzyme properties such as stereochemical specificity, stability, and the ability to act on a wider range of substrates (substrate promiscuity). nih.govresearchgate.net

The process of rational design begins with a detailed understanding of the enzyme's three-dimensional structure and its mechanism. nih.govresearchgate.net Computational tools like molecular docking and molecular dynamics simulations are used to predict how specific amino acid changes in the active site will affect substrate binding and the stereochemical outcome of the reaction. nih.govnih.govnih.gov For example, by analyzing the crystal structure of an enzyme, researchers can identify key residues that control access to the active site or stabilize the transition state for the formation of a specific stereoisomer. nih.govnih.gov

Site-directed mutagenesis is then used to introduce precise mutations (e.g., changing a single amino acid) into the enzyme's genetic code. nih.govresearchgate.net The engineered enzyme is then produced and tested. This approach has been successfully used to:

Enhance Stereoselectivity: Engineered myoglobins and cytochromes P450 have been developed to catalyze reactions like cyclopropanation with extremely high diastereo- and enantioselectivity (>99.9% de and ee). nih.govstevens.edu

Alter Substrate Specificity: Mutations can be introduced to enable an enzyme to accept substrates it would not normally process, or to act exclusively on one stereoisomer of a substrate mixture. nih.govcaltech.edu

Improve Stability: Rational design has been employed to increase the thermostability of enzymes, which is crucial for their application in industrial processes that may involve high temperatures. nih.govresearchgate.net

These advanced engineering techniques allow for the creation of tailor-made biocatalysts optimized for the synthesis of specific, high-value chiral compounds. nih.govnih.gov

Employment of Chiral Auxiliaries and Metal Complexes with Chiral Ligands in Chemical Routes

In addition to biocatalysis, stereoselectivity in chemical synthesis can be achieved through the use of chiral auxiliaries or chiral metal complexes. diva-portal.orgnih.gov

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate molecule. numberanalytics.comresearchgate.net This creates a diastereomeric intermediate, and the auxiliary's inherent chirality directs subsequent reactions to occur on a specific face of the molecule, thus controlling the formation of new stereocenters. numberanalytics.comresearchgate.net After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com Chiral oxazolidinones (Evans' auxiliaries) are well-known examples used in a wide range of asymmetric transformations. researchgate.net The use of chiral α-methylbenzyl imines in cycloaddition reactions is another example of this substrate-controlled approach. diva-portal.org

Metal complexes with chiral ligands act as asymmetric catalysts. ru.nl In this approach, a metal center (e.g., Rhodium, Iridium, Ruthenium) is coordinated to a chiral organic molecule (the ligand). rsc.orgru.nl The resulting chiral environment around the metal center forces the reaction to proceed stereoselectively. This method is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. A classic example is the use of Rhodium complexes with the chiral diphosphine ligand BINAP for the asymmetric hydrogenation of ketones, yielding chiral alcohols with high selectivity. rsc.orgru.nl

The table below lists examples of chiral catalysts and auxiliaries used in stereoselective synthesis.

ApproachReagent/CatalystLigand/AuxiliaryTransformationStereocontrolReference(s)
Chiral Metal Complex[IrCp*Cl₂]₂Chiral amino acid amideAsymmetric Transfer HydrogenationCatalyst-controlled diastereoselectivity rsc.orgru.nl
Chiral Metal ComplexRh(COD)₂BF₄(R)- or (S)-BINAPAsymmetric HydrogenationCatalyst-controlled diastereoselectivity rsc.orgru.nl
Chiral AuxiliaryAldimine SubstrateChiral α-methylbenzyl group1,3-Dipolar CycloadditionSubstrate-controlled diastereoselectivity diva-portal.org
Chiral Metal ComplexChiral Rh(II) carboxylatesChiral Carboxylate1,3-Dipolar CycloadditionCatalyst-controlled enantioselectivity diva-portal.org

Mechanistic Investigations of Reactions Involving 1,3 Dihydroxy 1 Phenylpropan 2 One

Elucidation of Enzyme Active Site Architectures and Catalytic Cycles

The elucidation of an enzyme's active site architecture is crucial to understanding its catalytic mechanism. For a substrate like 1,3-Dihydroxy-1-phenylpropan-2-one, an enzyme's active site would possess a specific three-dimensional arrangement of amino acid residues that facilitates binding and transformation. nih.gov Key interactions could involve hydrogen bonding with the hydroxyl groups and hydrophobic interactions with the phenyl ring. The catalytic cycle would describe the step-by-step process from substrate binding, through the transition state, to product release. This cycle is often elucidated through a combination of techniques including X-ray crystallography of the enzyme-substrate complex, kinetic studies, and computational modeling.

Enzymes that could potentially act on this compound include oxidoreductases, which could target the hydroxyl or ketone functionalities. The catalytic cycle for such an enzyme would typically involve the binding of the substrate and a cofactor (e.g., NAD+/NADH), followed by a hydride transfer to or from the substrate, and finally the release of the product and cofactor.

Understanding Reaction Pathways and Chemodivergence in Base-Mediated Transformations

In the presence of a base, this compound can undergo a variety of transformations. The specific reaction pathway and the resulting products are often dependent on the nature of the base, solvent, and reaction temperature, a phenomenon known as chemodivergence. A base could deprotonate one of the hydroxyl groups or the alpha-carbon to the ketone, leading to different reactive intermediates.

For instance, deprotonation of a hydroxyl group could facilitate an intramolecular cyclization, while deprotonation of the alpha-carbon would form an enolate. This enolate could then participate in various reactions such as aldol (B89426) condensations or alkylations. The choice of a bulky or non-bulky base, as well as protic or aprotic solvent, can influence which of these pathways is favored.

Role of Cofactors (e.g., Pyridoxal 5'-Phosphate) in Biocatalytic Conversions

Pyridoxal 5'-phosphate (PLP) is a versatile cofactor involved in a wide range of enzymatic reactions, particularly those involving amino acids. nih.govnih.gov While its direct role in the biocatalytic conversion of a non-amino acid substrate like this compound is less common, it is conceivable that a PLP-dependent enzyme could be engineered to act on such a molecule.

In a hypothetical scenario, a PLP-dependent enzyme could catalyze a reaction if the substrate were first converted to an amino derivative. The PLP cofactor typically forms a Schiff base with the amino group of the substrate, which then acts as an electron sink to facilitate bond cleavage or formation at the α, β, or γ carbons. For example, a transaminase could potentially convert the ketone group into an amine, which could then undergo further PLP-dependent transformations.

Postulated Mechanisms for Novel Carbon-Carbon Bond-Forming Reactions (e.g., Quaternary Ammonium Enolate Formation)

The formation of a quaternary ammonium enolate from this compound would represent a novel method for carbon-carbon bond formation. This could be achieved by reacting the ketone with a chiral quaternary ammonium salt in the presence of a base. The mechanism would involve the deprotonation of the α-carbon to form an enolate, which is then ion-paired with the chiral quaternary ammonium cation. mdpi.comresearchgate.net This chiral environment would then direct the stereoselective attack of an electrophile to form a new carbon-carbon bond.

The interaction between the enolate and the quaternary ammonium ion is not purely electrostatic but involves directional hydrogen bonding between the C-H groups of the cation and the oxygen of the enolate. mdpi.comresearchgate.net This interaction is key to achieving high levels of stereocontrol in such reactions.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry provides powerful tools for investigating the energetics and transition states of chemical reactions. nih.govresearchgate.netrsc.orgufl.edu For reactions involving this compound, methods like Density Functional Theory (DFT) could be used to model the reaction pathways. researchgate.netresearchgate.net

Such studies would involve calculating the energies of the reactants, intermediates, transition states, and products. This information allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a particular reaction. For example, computational studies could be used to predict the regioselectivity and stereoselectivity of a base-mediated reaction or to understand the binding of the substrate within an enzyme active site. Analysis of the transition state geometry can reveal the key atomic motions involved in the bond-breaking and bond-forming steps.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1,3 Dihydroxy 1 Phenylpropan 2 One and Its Products

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures. For chiral molecules like 1,3-Dihydroxy-1-phenylpropan-2-one, methods that can distinguish between stereoisomers are particularly critical.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Diastereomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers and diastereomers, which is essential for determining the enantiomeric purity of this compound. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal resolution. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a variety of chiral compounds. nih.govtsijournals.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. sigmaaldrich.com The differential stability of these complexes for each enantiomer results in different retention times, allowing for their separation and quantification. sigmaaldrich.com For instance, in the separation of chiral pyrazole (B372694) derivatives, polysaccharide-based CSPs like Chiralpak AD and Chiralcel OD have been successfully employed with mobile phases consisting of n-hexane and an alcohol modifier. nih.gov The development of a robust chiral HPLC method requires careful optimization of the mobile phase composition and temperature to maximize the resolution factor (Rs) between the enantiomeric peaks. nih.gov The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be accurately calculated from the peak areas in the chromatogram. sigmaaldrich.com

In some cases, pre-derivatization of the enantiomers into diastereomers can facilitate their separation on a standard achiral stationary phase, such as a C18 column. nih.gov This approach, while effective, adds an extra step to the analytical procedure. nih.gov The direct separation on a chiral column is often preferred for its simplicity and efficiency. tsijournals.comresearchgate.net

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Product Detection and Quantification

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is highly effective for the detection and quantification of this compound and its reaction products. nih.govnih.govnih.gov

In LC-ESI-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the electrospray ionization source. ESI generates gas-phase ions from the analyte molecules, which are then analyzed by the mass spectrometer. nih.gov This method is particularly suitable for polar and thermally labile molecules like this compound.

The mass spectrometer can be operated in various modes, such as full scan mode for identifying unknown compounds or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification. nih.gov Full scan mode provides the mass-to-charge ratio (m/z) of all ions within a specified range, while targeted modes offer higher sensitivity and specificity for known analytes. nih.gov The optimization of ESI source parameters, such as spray voltage and gas flow rates, is crucial for maximizing signal intensity. nih.gov LC-ESI-MS is a powerful tool for monitoring reaction progress, identifying byproducts, and quantifying the desired product with high accuracy and precision. nih.govnih.gov

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules, including this compound. slideshare.netffsa.unsa.baethernet.edu.et Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. slideshare.netdlsu.edu.ph

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the integration of the signals gives the ratio of protons of each type. slideshare.net For this compound, one would expect to see distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group and the phenyl ring, and the methylene (B1212753) protons adjacent to the other hydroxyl group and the ketone. The exact chemical shifts and splitting patterns are crucial for confirming the connectivity of the atoms. rsc.orgchegg.com

¹³C NMR Spectroscopy: This provides information about the number of different types of carbon atoms and their electronic environment. dlsu.edu.phresearchgate.net In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbonyl carbon, the carbons of the phenyl ring, the methine carbon, and the methylene carbon. rsc.orgresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. dlsu.edu.ph

The combination of ¹H and ¹³C NMR data allows for a complete and definitive assignment of the structure of this compound. dlsu.edu.phrsc.org

Table 1: Predicted NMR Data for this compound

Atom TypePredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.2-7.5 (m)127-135
Methine Proton (-CH(OH)-)~5.0 (d)~75
Methylene Protons (-CH₂OH)~4.5 (s)~68
Carbonyl Carbon (C=O)-~208

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.orgchegg.com The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of a strong absorption band around 1710-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone group. chegg.com Absorptions in the region of 1450-1600 cm⁻¹ would correspond to the C=C stretching vibrations of the aromatic ring, and bands in the 690-900 cm⁻¹ region can indicate the substitution pattern of the phenyl ring.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (Alcohol)3200-3600 (broad)
C=O (Ketone)1710-1730 (strong)
C=C (Aromatic)1450-1600
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight of a compound with high accuracy. rsc.orgchegg.comnih.gov This allows for the unambiguous determination of the molecular formula of this compound, which has a calculated monoisotopic mass of 166.062994 g/mol . nih.govepa.gov

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to several decimal places. nih.gov By comparing the experimentally measured accurate mass with the theoretical mass calculated for possible molecular formulas, the correct elemental composition can be confidently assigned. rsc.org This technique is invaluable for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental compositions.

Optical Rotation Measurements for Chiral Compounds

Optical rotation is a critical analytical technique for the characterization of chiral compounds, which are molecules that are non-superimposable on their mirror images. These mirror images are known as enantiomers. Enantiomers share identical physical and chemical properties in an achiral environment, but they differ in their interaction with plane-polarized light. This interaction is known as optical activity and is measured using a polarimeter. The measurement of optical rotation is fundamental in determining the enantiomeric purity and absolute configuration of chiral molecules like this compound and its derivatives.

When a beam of plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated. Compounds that rotate the plane of polarized light to the right (clockwise) are termed dextrorotatory and are designated with a (+) sign. Those that rotate the light to the left (counter-clockwise) are called levorotatory and are designated with a (-) sign. chemspider.comwikipedia.org A pair of enantiomers will rotate plane-polarized light by exactly the same magnitude but in opposite directions. chemspider.com An equimolar mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed angle of optical rotation α when light of a specific wavelength (commonly the D-line of sodium at 589 nm) passes through a 1 decimeter (dm) path length tube containing the sample at a concentration of 1 gram per milliliter (g/mL). wikipedia.org It is calculated using the formula:

[α] = α / (c × l)

Where:

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration of the solution in g/mL.

The temperature and the solvent used are also important parameters and are usually reported alongside the specific rotation value. wikipedia.org

The significance of optical rotation extends to the products derived from this compound. For instance, the reduction of the ketone group and subsequent modification of the hydroxyl groups can lead to the formation of various chiral products, such as substituted phenylpropanols. The optical rotation of these products is a key parameter for their identification and for ensuring the stereochemical integrity of the reaction pathways.

Detailed Research Findings

While specific optical rotation values for the enantiomers of this compound are not prominently reported, data for structurally related chiral compounds highlight the application of this technique. For example, the amino-substituted derivatives (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol and (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol are well-characterized.

The specific rotation of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is reported as -37° (c = 1 in 1 M HCl at 23°C). sigmaaldrich.com Conversely, its enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, exhibits a specific rotation of +37° (c = 1 in 1 M HCl at 25°C). sigmaaldrich.com This opposing sign for the specific rotation is characteristic of a pair of enantiomers.

Another related compound, (1S)-1-Phenylpropane-1,3-diol, has a reported specific optical rotation of -53° to -56° (at 22°C, c=1 in 1,2-dichloroethane). vwr.com This value would be crucial for researchers synthesizing this specific stereoisomer to confirm the identity and enantiomeric purity of their product.

The enantiomeric excess (ee) of a mixture of enantiomers can be determined if the specific rotation of the pure enantiomer is known. libretexts.org The enantiomeric excess is a measure of the purity of a chiral substance and is calculated as:

ee (%) = (|observed [α]| / |[α] of pure enantiomer|) × 100

For example, if a sample of a chiral compound has an observed specific rotation of +10° and the specific rotation of the pure dextrorotatory enantiomer is +50°, the enantiomeric excess of the (+) enantiomer would be 20%.

The following interactive table summarizes the optical rotation data for compounds structurally related to this compound, illustrating the typical data presentation for chiral compounds.

Compound NameCAS NumberFormulaSpecific Rotation ([α])Conditions
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol46032-98-8C₉H₁₃NO₂-37°c = 1 in 1 M HCl, 23°C
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol28143-91-1C₉H₁₃NO₂+37°c = 1 in 1 M HCl, 25°C
(1S)-1-Phenylpropane-1,3-diolNot specifiedC₉H₁₂O₂-53° to -56°c = 1 in 1,2-dichloroethane, 22°C

Retrosynthetic Analysis and Strategic Synthetic Planning for 1,3 Dihydroxy 1 Phenylpropan 2 One

Principles of Retrosynthetic Disconnection Applied to 1,3-Dihydroxy-1-phenylpropan-2-one and its Target Derivatives

The structure of this compound features an α-hydroxy ketone (a 1,2-dioxygenated pattern) and a β-hydroxy ketone (a 1,3-dioxygenated pattern). scitepress.orgscitepress.org This dual functionality allows for several logical disconnections. The goal is to simplify the molecule by cleaving it at strategic positions that correspond to reliable bond-forming reactions. icj-e.orgethz.ch

Two primary disconnection strategies are considered for the carbon skeleton:

C1-C2 Bond Disconnection (α-Hydroxy Ketone Disconnection): This approach cleaves the bond between the phenyl-bearing carbon (C1) and the carbonyl carbon (C2). This falls under the category of a 1,2-dioxygenated pattern disconnection. scitepress.orgyoutube.com Such disconnections often lead to an electrophilic synthon and a nucleophilic synthon. However, for α-hydroxy ketones, this can lead to "illogical" synthons, where the natural polarity of the functional groups is reversed. scitepress.orgcharusat.ac.in

C2-C3 Bond Disconnection (Aldol-Type Disconnection): This strategy cuts the bond between the carbonyl carbon (C2) and the hydroxymethyl carbon (C3). This is a classic 1,3-dioxygenated pattern disconnection, which corresponds to the reverse of an Aldol (B89426) reaction. lkouniv.ac.inscitepress.orgethz.ch This is often a highly effective strategy for β-hydroxy carbonyl compounds. youtube.com

These disconnections form the basis for identifying the building blocks (synthons) and the real-world reagents (synthetic equivalents) needed for the synthesis.

Identification of Key Synthons and Their Synthetic Equivalents

A synthon is an idealized fragment, usually an ion, that results from a disconnection and may not be stable enough to exist in reality. lkouniv.ac.inethz.ch Therefore, we use synthetic equivalents, which are actual reagents that perform the function of the synthon. lkouniv.ac.inscitepress.org

Based on the disconnections outlined in section 6.1, we can identify the following synthons and their corresponding synthetic equivalents:

For the C1-C2 Bond Disconnection: This disconnection yields a benzoyl cation (an acyl cation, a¹ synthon ) and a 1-hydroxy-2-oxoethyl anion (d² synthon ). The latter is an "illogical" nucleophile, as the carbon adjacent to the carbonyl would typically be electrophilic.

Synthon 1 (Electrophilic): Benzoyl cation (C₆H₅CO⁺)

Synthetic Equivalent: Benzaldehyde (B42025) (C₆H₅CHO). The carbonyl carbon of benzaldehyde is electrophilic and can be attacked by a nucleophile. youtube.com

Synthon 2 (Nucleophilic): Hydroxymethylcarbonyl anion (⁻COCH₂OH)

Synthetic Equivalent: A protected glycoaldehyde derivative or a reagent that can generate this anion, such as the tosylhydrazone of glycoaldehyde. Another common equivalent for acyl anions is a cyanide ion (e.g., from KCN) which can attack the aldehyde, followed by hydrolysis (a strategy used in the Benzoin condensation).

For the C2-C3 Bond Disconnection: This disconnection relates to an aldol condensation and yields a phenylglyoxal-derived enolate anion (d² synthon ) and a hydroxymethyl cation (a¹ synthon ).

Synthon 3 (Nucleophilic): Phenylglyoxal (B86788) enolate (C₆H₅C(O)C⁻HO)

Synthetic Equivalent: Phenylglyoxal (C₆H₅COCHO) can be deprotonated at the α-carbon with a suitable base to form the required enolate.

Synthon 4 (Electrophilic): Hydroxymethyl cation (⁺CH₂OH)

Synthetic Equivalent: Formaldehyde (B43269) (HCHO). Formaldehyde is a highly reactive electrophile suitable for aldol-type reactions. youtube.com

The following table summarizes the key disconnections and the resulting synthons and their equivalents.

DisconnectionBond CleavedResulting SynthonsSynthetic EquivalentsCorresponding Reaction Type
α-Hydroxy KetoneC1 – C2C₆H₅CO⁺ (acyl cation) and ⁻COCH₂OH (acyl anion)Benzaldehyde and a Glycoaldehyde anion equivalent (e.g., from 2-nitroethanol)Acyloin/Benzoin Condensation
Aldol-TypeC2 – C3C₆H₅C(O)C⁻HO (enolate) and ⁺CH₂OH (hydroxymethyl cation)Phenylglyoxal and FormaldehydeAldol Condensation

Strategic Functional Group Interconversions (FGI) and Functional Group Additions (FGA) in Derivatization Pathways

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a disconnection or simplify the synthesis. deanfrancispress.comlkouniv.ac.in Functional Group Addition (FGA) involves adding a functional group to the molecule. For a polyhydroxylated molecule like this compound, FGI is crucial for both its synthesis and the creation of derivatives.

Key FGI Strategies:

Oxidation: A powerful FGI strategy is the oxidation of a precursor alcohol. The target molecule could be synthesized from 1-phenylpropane-1,2,3-triol (B97832) via selective oxidation of the secondary alcohol. fiveable.me Mild oxidizing agents like activated DMSO (Swern or Moffatt oxidation) or specific enzyme systems are known to oxidize secondary alcohols to ketones while leaving primary alcohols untouched. imperial.ac.uk

Reduction: Conversely, the ketone in the target molecule can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) to form 1-phenylpropane-1,2,3-triol. imperial.ac.ukprepchem.com This is a key step in creating triol derivatives.

Protection/Deprotection: In multi-step syntheses involving polyhydroxy compounds, protecting groups are essential to prevent unwanted side reactions. charusat.ac.inimperial.ac.uk The 1,3-diol system could be protected as a cyclic benzylidene acetal, or the 1,2-diol (after reduction of the ketone) could be protected as an acetonide. imperial.ac.uk These protecting groups can be removed under specific conditions once their role is complete.

The table below illustrates potential FGI and FGA pathways for derivatization.

TransformationReagents/ConditionsProduct TypePurpose
FGI: Oxidation Activated DMSO (e.g., Swern Oxidation)This compoundSynthesis from Triol Precursor
FGI: Reduction NaBH₄, Methanol1-Phenylpropane-1,2,3-triolDerivatization to Triol
FGA: Acetal Formation Benzaldehyde, Acid CatalystBenzylidene Acetal DerivativeProtection of 1,3-diol
FGA: Esterification Acyl Chloride, PyridineEster DerivativeDerivatization of Hydroxyl Groups

Design of Efficient, Convergent, and Atom-Economical Synthetic Routes

An ideal synthesis should be efficient (high yield), convergent (minimizing the number of linear steps), and atom-economical (maximizing the incorporation of atoms from reactants into the final product). ethz.chyoutube.comnih.gov

Convergent Synthesis: A convergent approach is generally superior to a linear one. ethz.chyoutube.com For this compound, a convergent strategy would involve synthesizing two key fragments separately and then combining them in a late-stage step. For example, following the aldol-type disconnection (C2-C3 cleavage):

Fragment A: Benzaldehyde is oxidized to phenylglyoxal.

Fragment B: Formaldehyde is used directly.

Atom-Economical Route: An atom-economical route prioritizes reactions that incorporate most of the atoms from the starting materials into the product, minimizing waste. nih.govresearchgate.net

Aldol Condensation: The aldol condensation of phenylglyoxal with formaldehyde is highly atom-economical as it forms a C-C bond with 100% atom incorporation in the key step.

Direct Oxidation: A potential route starting from 1-phenyl-1-propene could involve dihydroxylation (e.g., using OsO₄ catalytically with an oxidant like NMO) to form 1-phenylpropane-1,2-diol, followed by a selective oxidation of the C2-hydroxyl. However, a more direct and atom-economical approach would be the direct catalytic aerobic oxidation of a suitable precursor. For example, the selective oxidation of glycerol (B35011) (a bio-renewable resource) to 1,3-dihydroxypropan-2-one (B2644189) (DHA) is an industrial process, suggesting that similar catalytic oxidations could be developed for substituted analogs. researchgate.net

A proposed efficient and atom-economical route could be:

Step 1: An aldol condensation between benzaldehyde and formaldehyde to yield 3-hydroxy-1-phenyl-1-propanone. This step would require careful control to favor the desired product.

Step 2: A subsequent α-hydroxylation of the resulting ketone using molecular oxygen with a suitable catalyst, which would be a highly atom-economical way to introduce the final hydroxyl group.

This strategic planning, combining logical disconnections with principles of modern synthesis, provides a clear and efficient roadmap for the laboratory preparation of this compound and its derivatives.

Applications and Industrial Relevance in Advanced Organic Synthesis

Precursors for Optically Pure Chiral Drug Intermediates

1,3-Dihydroxy-1-phenylpropan-2-one serves as a crucial precursor for the synthesis of several optically pure chiral drug intermediates. Its chemical structure allows for stereoselective transformations, which are essential for producing enantiomerically pure drugs. This is particularly important for pharmaceuticals where different enantiomers can have vastly different biological activities.

Key examples of drug intermediates derived from this compound include those for:

Chloramphenicol (B1208) and Thiamphenicol: These broad-spectrum antibiotics require specific stereochemistry for their antibacterial activity. nih.govnih.gov The synthesis of these drugs can involve intermediates derived from this compound, where the hydroxyl and phenyl groups provide the necessary functionalities for building the final antibiotic structure. nih.gov A novel oxidase, CmO, has been identified that can catalyze the oxidation of chloramphenicol and thiamphenicol, highlighting the importance of understanding the enzymatic pathways related to these compounds. nih.gov

Amphetamine Derivatives: The synthesis of various amphetamine derivatives, which have applications as stimulants and in the treatment of attention deficit hyperactivity disorder (ADHD), can also utilize precursors derived from this compound. uwaterloo.ca Stereoselective synthesis methods are critical in producing the desired enantiomers of amphetamine and its derivatives. uwaterloo.camdma.chresearchgate.net The Leuckart reaction is a common method for illicit amphetamine synthesis, which proceeds through an N-formylamphetamine intermediate. wikipedia.org

Synthesis of Densely Functionalized Building Blocks for Pharmaceuticals and Fine Chemicals

The reactivity of the ketone and hydroxyl groups in this compound makes it an ideal starting material for creating densely functionalized building blocks. These building blocks are then used in the multi-step synthesis of various pharmaceuticals and fine chemicals. mdpi.com

The presence of multiple functional groups allows for a variety of chemical transformations, such as:

Oxidation and reduction reactions

Esterification and etherification of the hydroxyl groups

Reactions at the carbonyl group to form new carbon-carbon bonds

These transformations enable the introduction of diverse functionalities, leading to a wide array of complex molecules with tailored properties for specific applications. For example, 3,4-dihydro-2(1H)-pyridones, which can be synthesized from related building blocks, have shown potential as antitumor agents. mdpi.com

Development of Novel Biocatalysts and Bioconversion Processes for Industrial-Scale Production

The production of this compound and its derivatives can be achieved through biocatalytic and bioconversion processes. These methods offer several advantages over traditional chemical synthesis, including higher selectivity, milder reaction conditions, and reduced environmental impact. frontiersin.org

Research in this area focuses on:

Identifying and engineering novel enzymes: Scientists are exploring new enzymes that can efficiently catalyze the synthesis of this compound and its downstream products. For instance, the biosynthesis of 3,7-dihydroxytropolone (B1196482) involves enzymes that salvage products from catabolic pathways. rsc.org

Optimizing fermentation and bioconversion conditions: The development of robust microbial strains and optimized fermentation processes is crucial for achieving high yields and productivity on an industrial scale. frontiersin.org Genetic modification of native strains has been shown to significantly improve the production of related compounds like 1,3-propanediol. frontiersin.org

Immobilization of biocatalysts: Immobilizing enzymes or whole cells can enhance their stability and reusability, making the industrial process more cost-effective.

Contribution to Green Chemistry Principles and Sustainable Chemical Manufacturing

The use of this compound and biocatalytic routes for its synthesis aligns with the principles of green chemistry. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comsigmaaldrich.comnih.gov

The application of this compound contributes to sustainable manufacturing in several ways:

Use of Renewable Feedstocks: Biocatalytic processes often utilize renewable starting materials, reducing the reliance on fossil fuels. novonesis.com

Energy Efficiency: Enzymatic reactions are typically conducted under mild conditions, requiring less energy compared to traditional chemical methods that often involve high temperatures and pressures. novonesis.comgreenchemistry-toolkit.org

Waste Prevention: Biocatalytic reactions are highly specific, leading to fewer byproducts and less waste. nih.govnovonesis.com This principle of preventing waste is a cornerstone of green chemistry. sigmaaldrich.comnih.gov

Safer Solvents and Auxiliaries: Bioconversions are often carried out in aqueous media, avoiding the use of hazardous organic solvents. rsc.orgresearchgate.net

The drive towards more sustainable chemical manufacturing processes makes this compound and its biocatalytic production methods increasingly important for the future of the chemical industry.

Emerging Research Directions and Future Perspectives

Discovery and Engineering of Novel Biocatalysts for 1,3-Dihydroxy-1-phenylpropan-2-one Conversions

The synthesis of enantiomerically pure α-hydroxy ketones is a significant focus in the pharmaceutical industry, as these structures are key components in a range of bioactive molecules. nih.gov Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, which can suffer from a lack of selectivity and require numerous steps. nih.govacs.org The future of producing and modifying this compound is intrinsically linked to the discovery and improvement of specialized enzymes.

Key strategies in this domain involve identifying enzymes with the desired activity from natural sources (enzyme discovery) and enhancing their properties through genetic modification (enzyme engineering). researchgate.net Metagenomics, which allows for the study of genetic material from uncultured microorganisms, is expanding the known universe of enzymes, offering new catalytic functions. researchgate.net Once an enzyme is identified, protein engineering techniques, including rational design and directed evolution, can be employed to improve its stability, activity, and selectivity for specific substrates like this compound. uci.edu

Several classes of enzymes are particularly relevant for the synthesis and transformation of α-hydroxy ketones:

Thiamine (B1217682) Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes can catalyze the formation of C-C bonds, enabling the synthesis of chiral α-hydroxy ketones from simple aldehydes. nih.govresearchgate.net This approach has been used to achieve high yields and excellent enantiomeric excesses. nih.gov

Hydrolases: Lipases, a type of hydrolase, are widely used for the kinetic resolution of racemic mixtures of α-hydroxy ketones, separating enantiomers through selective acylation or hydrolysis. nih.govnih.gov While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

Oxidoreductases: This broad class of enzymes, including dehydrogenases, can produce chiral α-hydroxy ketones through two main routes: the selective oxidation of vicinal diols or the asymmetric reduction of prochiral 1,2-diketones. acs.orgnih.gov For instance, the butanediol (B1596017) dehydrogenase from Bacillus clausii has been shown to accept alkyl phenyl dicarbonyl substrates, which are structurally similar to precursors of this compound. rsc.org Furthermore, oxygenating biocatalysts like cytochrome P450s and flavin-dependent monooxygenases are capable of highly selective C-H oxyfunctionalization, a powerful tool for introducing hydroxyl groups. nih.gov

Table 1: Biocatalytic Approaches for α-Hydroxy Ketone Synthesis
Enzyme ClassReaction TypeStrategyKey AdvantagesReference
ThDP-dependent LyasesCarboligationAsymmetric C-C bond formation from aldehydes.High enantioselectivity (>99% ee), high productivity. nih.govresearchgate.net
Hydrolases (e.g., Lipases)Transesterification / HydrolysisKinetic resolution of racemic α-hydroxy ketones.High enantiomeric excess of products and remaining substrate. nih.govacs.org
Oxidoreductases (e.g., Dehydrogenases)Redox ReactionsAsymmetric reduction of 1,2-diketones or selective oxidation of vicinal diols.High yields and enantiomeric excesses, direct access to chiral products. acs.orgnih.govrsc.org
Oxygenases (e.g., P450s)OxyfunctionalizationDirect and selective hydroxylation of C-H bonds.Access to complex molecules via late-stage functionalization. nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

Key applications of AI and ML in this field include:

Retrosynthetic Analysis: AI tools can deconstruct a target molecule like this compound into simpler, commercially available precursors. nih.gov Platforms like IBM's RXN for Chemistry and applications like ReTReK use deep learning to propose plausible retrosynthetic disconnections and entire synthetic routes. nih.govpreprints.org

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and minimize byproducts. preprints.org This is particularly valuable for complex molecules with multiple functional groups where selectivity is a challenge.

Pathway Optimization: AI can evaluate and rank multiple potential synthetic routes based on factors like cost, step count, safety, and environmental impact (green chemistry principles). preprints.org

Integration with Automation: The synergy between AI-driven synthesis design and robotic automation is a key future direction. pharmafeatures.com Automated platforms, sometimes called "chemputers," can use AI-designed protocols to physically execute multi-step syntheses, enabling high-throughput experimentation and accelerating the discovery-to-production pipeline. pharmafeatures.com

Table 2: AI and Machine Learning Techniques in Synthetic Chemistry
TechniqueApplicationDescriptionExample Platform/MethodReference
Deep Learning (e.g., Transformers, GNNs)Retrosynthesis & Reaction PredictionModels trained on large reaction databases to predict reaction products or suggest synthetic precursors.IBM RXN for Chemistry, ReTReK nih.govpreprints.org
Reinforcement LearningPathway OptimizationAI agents explore various synthetic strategies to find optimal routes based on defined objectives (e.g., cost, yield).General drug synthesis optimization frameworks. preprints.org
Monte Carlo Tree Search (MCTS)Synthetic Route SearchA search algorithm used to navigate the vast tree of possible synthetic pathways to find the most promising routes.ReTReK chemrxiv.org
Supervised/Unsupervised LearningReaction Condition RecommendationAlgorithms analyze reaction datasets to predict success rates and suggest optimal solvents, catalysts, and temperatures.General synthesis optimization models. preprints.org

Further Mechanistic Elucidation of Complex Biocatalytic and Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to controlling chemical and biocatalytic processes. For a molecule like this compound, with its multiple reactive sites, elucidating the precise pathways of its transformations is crucial for achieving high selectivity and yield. Future research will increasingly focus on advanced analytical and computational methods to unravel these complex mechanisms.

In biocatalysis, understanding how an enzyme's active site interacts with the substrate determines its selectivity. nih.gov For example, in silico docking studies can rationalize the chiral preference of an enzyme, as demonstrated for Candida antarctica lipase (B570770) B with alcohol substrates. nih.gov Mechanistic studies differentiate between major catalytic strategies, such as dehydrogenation, which involves hydride abstraction, and oxyfunctionalization, where molecular oxygen is activated and inserted into a substrate. nih.gov

For chemical transformations, computational chemistry provides powerful predictive tools. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can map out the energy profiles of potential reaction pathways. This allows researchers to predict transition states, calculate activation energies, and rationalize why a particular regio- or stereoisomer is formed preferentially. Such studies have been used to explain the regioselectivity in reactions like 1,3-dipolar cycloadditions and to understand competitive mechanistic pathways in complex oxidations. nih.gov This knowledge is vital for designing catalysts and reaction conditions that favor a desired outcome while suppressing the formation of unwanted side products.

Exploration of New Reactivity Patterns and Chemical Transformations of this compound

The rich functionality of this compound makes it a prime candidate for the discovery of new reactivity patterns and the development of novel synthetic applications. The presence of two distinct hydroxyl groups and a central ketone function presents both a challenge and an opportunity for regioselective chemistry.

Future research is likely to explore:

Selective Functionalization: Developing methods to selectively react one functional group while leaving the others untouched is a primary goal. This could involve advanced protecting group strategies or the use of highly selective catalysts that can differentiate between the primary and secondary alcohols or target the ketone exclusively. The chemistry of related 1,3-dicarbonyl compounds highlights the difficulty and importance of achieving such selectivity.

Chemoenzymatic Cascades: A powerful emerging strategy involves combining chemical and enzymatic reaction steps in a one-pot process. rsc.org For example, an organocatalytic aldol (B89426) condensation could be followed by an enzymatic reduction using an alcohol dehydrogenase to generate complex 1,3-diols with multiple stereocenters. rsc.org Such chemoenzymatic approaches could use this compound as a starting point for building more complex molecular architectures. nih.gov

Novel Oxidative Transformations: Exploring new reagents and catalysts for the oxidation of this compound could lead to valuable products. For example, selenium dioxide (SeO2) has been shown to mediate complex oxidative transpositions in cyclic enones, creating highly functionalized products through a combination of Riley oxidations and allylic C-H oxidations. nih.gov Applying similar novel oxidation systems to this compound could unlock new synthetic pathways.

Derivatization to Heterocycles: The polyfunctional nature of the molecule makes it an ideal precursor for the synthesis of various heterocyclic ring systems, which are of significant interest in medicinal chemistry.

By pursuing these research directions, the scientific community can continue to build upon the synthetic utility of this compound, establishing it as a key building block for the efficient and sustainable creation of complex, high-value chemicals.

Q & A

Basic: How can researchers optimize the synthesis of 1,3-Dihydroxy-1-phenylpropan-2-one?

Answer:
Optimization involves selecting appropriate reaction conditions and purification methods. For ketone derivatives, refluxing in anhydrous solvents (e.g., dry toluene) with a base like triethylamine ensures efficient deprotonation and minimizes side reactions. For example, reactions with phosphorus halides under reflux (8–12 hours) and controlled temperatures (10°C initial, followed by heating) yield stable intermediates . Post-synthesis, crystallizing products from diluted ethanol enhances purity. Monitor reaction progress via TLC and confirm purity through melting point analysis or HPLC.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : Assign hydroxyl proton signals (δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm) to confirm substitution patterns.
  • IR Spectroscopy : Identify O–H stretching (~3200 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Cross-validate results with X-ray crystallography for structural elucidation, as demonstrated for similar enones in crystallographic studies .

Advanced: How can DFT and AIM theory resolve electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potentials to predict reactivity. Atoms in Molecules (AIM) theory analyzes bond critical points (BCPs) and electron density (ρ), identifying hydrogen bonding interactions (e.g., O–H∙∙∙O) critical for stability. For instance, AIM analysis of (E)-3-(4-dimethylaminophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one revealed intramolecular hydrogen bonds stabilizing the keto-enol tautomer . Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets for accuracy.

Advanced: How should researchers address contradictory spectral data for this compound derivatives?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigate by:

Reproducing conditions : Ensure consistent solvent polarity and temperature during analysis.

Advanced techniques : Use variable-temperature NMR to detect tautomeric equilibria or X-ray diffraction for unambiguous structural confirmation .

Purity validation : Employ HPLC-MS to rule out byproducts. For example, discrepancies in carbonyl IR peaks may indicate enol-keto tautomer ratios influenced by pH .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (tested to EN 166/EU or NIOSH/US standards) to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Neutralize acidic/basic residues before disposal.
    Refer to SDS guidelines for similar dihydroxy ketones, which recommend avoiding dust formation and thorough handwashing post-handling .

Advanced: How does this compound interact with environmental surfaces?

Answer:
Adsorption studies on indoor surfaces (e.g., glass, polymers) reveal that polar groups (OH, C=O) enhance binding via van der Waals forces and hydrogen bonding. Advanced microspectroscopic imaging (e.g., ToF-SIMS) can map surface interactions at nanoscale resolution . Environmental persistence is influenced by oxidative degradation; assess using ozone exposure chambers and monitor by LC-MS for degradation products.

Advanced: What methodologies apply to synthesizing fluorinated analogs of this compound?

Answer:
Introduce fluorine via electrophilic substitution or halogen-exchange reactions. For example:

  • Electrophilic fluorination : Use Selectfluor® in acetonitrile to substitute aryl hydrogens.
  • Nucleophilic displacement : Replace hydroxyl groups with fluorine via DAST (diethylaminosulfur trifluoride).
    Characterize fluorinated analogs using ¹⁹F NMR (δ -110 to -130 ppm for CF₃ groups) and compare LogD values to assess lipophilicity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.